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molecular formula C10H10N4O2 B8442205 1-(1-Phenyltetrazol-5-yloxy)-2,3-epoxypropane

1-(1-Phenyltetrazol-5-yloxy)-2,3-epoxypropane

Cat. No. B8442205
M. Wt: 218.21 g/mol
InChI Key: JNZJKCLCCVWWMK-UHFFFAOYSA-N
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Patent
US04252815

Procedure details

Sodium hydride (11.9 g., 0.050 mole), washed free of mineral oil with hexane, was stirred in 1.8 l. of DMF at ice-water temperature while a solution of 72.3 g (0.40 mole) of 1-phenyl-5-chlorotetrazole and 29.6 g. (0.04 mole) of glycidol in 1.8 l. of DMF was added dropwise during 4 hours. The solution was allowed to stand at 25° overnight (16 hours), diluted with 12 l. of H2O and extracted with ethyl acetate. The extracts were washed with water, dried (Na2SO4), and evaporated to give 75.7 g. of product, m.p. 77°-81°. Recrystallization from MeOH-i-PrOH gave 55.8 g., m.p. 83°-84°.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
72.3 g
Type
reactant
Reaction Step Four
Quantity
0.04 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[C:8]1([N:14]2[C:18](Cl)=[N:17][N:16]=[N:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:20]1[O:22][CH:21]1[CH2:23][OH:24]>CCCCCC>[O:22]1[CH2:20][CH:21]1[CH2:23][O:24][C:18]1[N:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:15]=[N:16][N:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
72.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1Cl
Step Five
Name
Quantity
0.04 mol
Type
reactant
Smiles
C1C(O1)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred in 1.8 l
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(16 hours), diluted with 12 l
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
of H2O and extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 75.7 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH-i-PrOH
CUSTOM
Type
CUSTOM
Details
gave 55.8 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(COC2=NN=NN2C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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